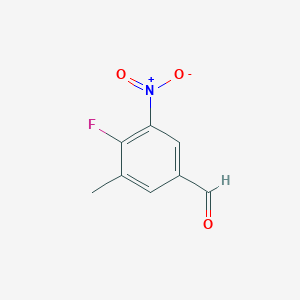
4-Fluoro-3-methyl-5-nitrobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-methyl-5-nitrobenzaldehyde is a yellow crystalline compound that belongs to the family of nitrobenzaldehydes. Its unique chemical structure and properties have led to its use in various fields of research and industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-methyl-5-nitrobenzaldehyde typically involves multiple steps. One common method includes the nitration of 4-Fluoro-3-methylbenzaldehyde, followed by oxidation and other necessary transformations . The reaction conditions often involve the use of strong acids and oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high yield and purity through optimized reaction conditions and the use of advanced equipment .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-3-methyl-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: Converts the aldehyde group to a carboxylic acid.
Reduction: Reduces the nitro group to an amine.
Substitution: Involves the replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).
Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are used.
Major Products Formed
Oxidation: 4-Fluoro-3-methyl-5-nitrobenzoic acid.
Reduction: 4-Fluoro-3-methyl-5-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the substituent used.
Applications De Recherche Scientifique
4-Fluoro-3-methyl-5-nitrobenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Fluoro-3-methyl-5-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-3-nitrobenzaldehyde: Similar structure but lacks the methyl group.
4-Chloro-3-nitrobenzaldehyde: Similar structure with a chlorine atom instead of fluorine.
4-Methoxy-3-nitrobenzaldehyde: Contains a methoxy group instead of fluorine.
Uniqueness
4-Fluoro-3-methyl-5-nitrobenzaldehyde is unique due to the presence of both a fluorine atom and a methyl group, which influence its reactivity and interaction with other molecules. This combination of substituents makes it a valuable compound for specific synthetic and research applications .
Activité Biologique
4-Fluoro-3-methyl-5-nitrobenzaldehyde is an organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular structure of this compound features a benzaldehyde group with three substituents: a fluorine atom at the para position, a methyl group at the meta position, and a nitro group at the ortho position relative to the aldehyde functional group. The presence of the nitro group is often associated with increased biological activity due to its ability to participate in redox reactions within biological systems.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown antibacterial and antifungal properties. The nitro group enhances interaction with biological macromolecules, making it a candidate for drug design .
- Anticancer Potential : Studies suggest that derivatives of this compound may inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds with similar structural features have been shown to exhibit cytotoxicity against various cancer cell lines .
The mechanisms underlying the biological activity of this compound can be summarized as follows:
- Interaction with DNA : Some studies have demonstrated that related compounds can intercalate into DNA, disrupting replication and transcription processes .
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial RNA synthesis, thus blocking bacterial growth .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound and its derivatives:
-
Antibacterial Studies :
- A study evaluated the antimicrobial activity against Gram-positive pathogens such as Staphylococcus aureus and Streptococcus pneumoniae. Results indicated that compounds similar to this compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MIC) ranging from 11 nM to over 256 μg/mL depending on the specific derivative tested .
- Cytotoxicity Assays :
Data Table: Summary of Biological Activities
Propriétés
Formule moléculaire |
C8H6FNO3 |
|---|---|
Poids moléculaire |
183.14 g/mol |
Nom IUPAC |
4-fluoro-3-methyl-5-nitrobenzaldehyde |
InChI |
InChI=1S/C8H6FNO3/c1-5-2-6(4-11)3-7(8(5)9)10(12)13/h2-4H,1H3 |
Clé InChI |
YJSKSWVZEDKHQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1F)[N+](=O)[O-])C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















